3-Hydroxybenzene-1-carbothioic S-acid
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Overview
Description
3-Hydroxybenzene-1-carbothioic S-acid is an organosulfur compound related to carboxylic acids, where one of the oxygen atoms is replaced by a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxybenzene-1-carbothioic S-acid can be synthesized through salt metathesis from the corresponding acid chloride. For example, benzoyl chloride can be converted to thiobenzoic acid using potassium hydrosulfide : [ \text{C}_6\text{H}_5\text{C(O)Cl} + \text{KSH} \rightarrow \text{C}_6\text{H}_5\text{C(O)SH} + \text{KCl} ]
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps to ensure the compound’s purity and stability.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybenzene-1-carbothioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the compound to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives of this compound .
Scientific Research Applications
3-Hydroxybenzene-1-carbothioic S-acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydroxybenzene-1-carbothioic S-acid involves its interaction with molecular targets and pathways. For example, it can induce systemic acquired resistance (SAR) in plants by increasing salicylic acid accumulation and expression of defense marker genes . This compound can also enhance antioxidant systems and phenylpropanoid pathways in plants .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Hydroxybenzene-1-carbothioic S-acid include:
- 3-Hydroxybenzoic acid
- Thioacetic acid
- Pyridine-2,6-dicarbothioic acid
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form strong hydrogen-bonding interactions and its potential for polymorphism further distinguish it from other similar compounds .
Properties
CAS No. |
720656-30-4 |
---|---|
Molecular Formula |
C7H6O2S |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
3-hydroxybenzenecarbothioic S-acid |
InChI |
InChI=1S/C7H6O2S/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8H,(H,9,10) |
InChI Key |
SYUJXGSLYUWEDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)S |
Origin of Product |
United States |
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